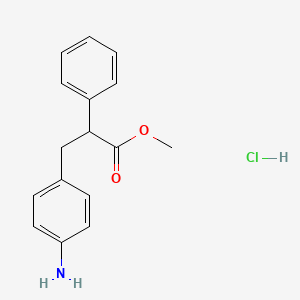
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride, also known as MAPPP HCl, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of phenylpropanoids and has been found to exhibit various biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of the activity of COX-2 and LOX enzymes. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are mediators of the inflammatory response. By inhibiting the activity of these enzymes, Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl can reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has also been found to exhibit analgesic effects by reducing pain perception. In addition, it has been found to exhibit antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to its use in lab experiments. Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl can be toxic at high concentrations, and its effects on normal cells are not well understood. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl. One area of research is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another area of research is the investigation of the effects of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl on other biological pathways and systems. Finally, the potential use of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl as a therapeutic agent for the treatment of inflammatory diseases and cancer should be further explored.
Conclusion:
In conclusion, Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl as a therapeutic agent.
合成法
The synthesis of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl can be achieved through a multistep process that involves the reaction of various reagents. The first step involves the condensation of benzaldehyde and methyl acetoacetate to form 3-phenyl-2-propen-1-one. This intermediate is then reacted with 4-aminophenylboronic acid to form 3-(4-aminophenyl)-2-phenylpropenoic acid. The final step involves the esterification of the carboxylic acid group of the intermediate with methanol and subsequent reaction with hydrochloric acid to form Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl.
科学的研究の応用
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride HCl has also been found to exhibit inhibitory effects on the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
特性
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVVZGPVQHQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

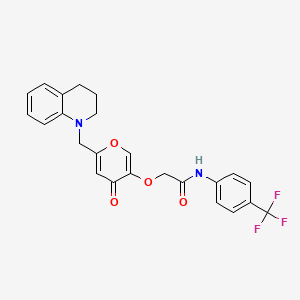


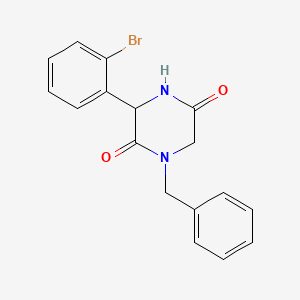
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)

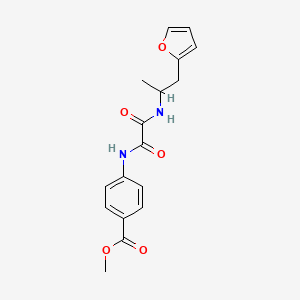

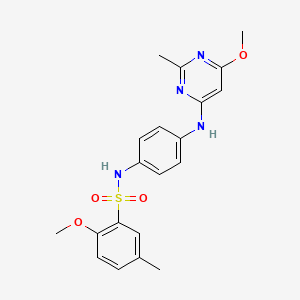

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)